molecular formula C7H9NOS B1265910 N-(thiophen-2-ylmethyl)acetamide CAS No. 21403-24-7

N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B1265910
CAS No.: 21403-24-7
M. Wt: 155.22 g/mol
InChI Key: BQRIKSCISYLMQV-UHFFFAOYSA-N
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Description

N-(Thiophen-2-ylmethyl)acetamide (TMA) is a sulfur-containing amide derivative of acetic acid. It has a wide range of applications in the fields of chemistry, biochemistry, and medicine due to its unique structure and properties. TMA is used in the synthesis of various compounds, as a reagent in organic reactions, and as a ligand in coordination chemistry. In the medical field, TMA is used as an anti-inflammatory agent, an analgesic, and an anticoagulant.

Scientific Research Applications

Optoelectronic Properties in Polymer Science

N-(thiophen-2-ylmethyl)acetamide derivatives are utilized in the field of polymer science for their optoelectronic properties. A study by Camurlu and Guven (2015) demonstrated that these derivatives, when used in the synthesis of polythiophenes, exhibit significant optical band gaps and switching times, indicating potential applications in electronic and optoelectronic devices.

Flavoring Substance in Food Industry

In the food industry, specific derivatives of this compound, such as 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide, are investigated as flavoring substances. The EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) evaluated the safety and application of such substances in food categories, excluding beverages, and found no safety concerns at the estimated levels of dietary exposure (Younes et al., 2018).

Enzyme Inhibition and Molecular Docking Studies

This compound derivatives are also studied for their enzyme inhibitory potentials. Riaz et al. (2020) synthesized N-aryl/aralkyl derivatives of thiophen-2-ylmethyl acetamide and assessed their inhibitory effects against various enzymes. Their study highlighted the potential of these compounds as bioactive molecules in pharmaceutical applications, supported by molecular docking studies (Riaz et al., 2020).

Antimicrobial and Antioxidant Activities

Another significant application of this compound derivatives is in the field of antimicrobial and antioxidant research. A novel heterocyclic amide derivative was synthesized and evaluated for its antioxidant and antimicrobial activities, showing significant potential against certain bacterial strains and yeasts, as well as moderate antioxidant activity (Cakmak et al., 2022).

Gene Delivery Applications

In the field of gene delivery, certain cationic polythiophene derivatives, including those incorporating this compound, have been synthesized and explored for their DNA-binding capabilities. These studies suggest potential applications in gene therapy, highlighting the importance of these derivatives in biomedical research (Carreon et al., 2014).

Safety and Hazards

The safety information for “N-(thiophen-2-ylmethyl)acetamide” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

“N-(thiophen-2-ylmethyl)acetamide” and its derivatives are significant lead compounds that can be used for further structural optimization . They have potential applications in the development of new drugs, particularly due to the wide range of biological activities exhibited by thiophene derivatives .

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-6(9)8-5-7-3-2-4-10-7/h2-4H,5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRIKSCISYLMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00943963
Record name N-[(Thiophen-2-yl)methyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21403-24-7
Record name Acetamide, N-2-thenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021403247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(Thiophen-2-yl)methyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00943963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(thiophen-2-yl)methyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of thiophen-2-ylmethanamine (600 mg, 5.30 mmol), DMAP (130 mg, 1.06 mmol, 0.2 equiv) and acetic anhydride (648 mg, 6.36 mmol, 1.2 equiv) in DCM (20 mL) was stirred at room temperature for 2 h. Water was added and the reaction was extracted with EA. The combined organic layers were dried (Na2SO4), filtered. The filtrate was concentrated to afford the compound N-(thiophen-2-ylmethyl)acetamide (745 mg, 91%). LC-MS (m/z)=156 [M+H]+.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
648 mg
Type
reactant
Reaction Step One
Name
Quantity
130 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Is there any research on the toxicological properties of 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide?

A2: Yes, developmental toxicity studies in rats have been conducted with 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. These studies did not observe developmental toxicity at doses up to 1,000 mg/kg body weight per day [].

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